molecular formula C5HNO4Os B14637270 Osmium;pyridine-2,3,4,5-tetrone CAS No. 53585-85-6

Osmium;pyridine-2,3,4,5-tetrone

Cat. No.: B14637270
CAS No.: 53585-85-6
M. Wt: 329.3 g/mol
InChI Key: JXAVFGLIQOVGHE-UHFFFAOYSA-N
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Description

Osmium;pyridine-2,3,4,5-tetrone is a complex compound that combines the unique properties of osmium with the versatile pyridine-2,3,4,5-tetrone ligand. Osmium is a dense transition metal known for its high melting point and resistance to corrosion, while pyridine-2,3,4,5-tetrone is a heterocyclic compound with multiple carbonyl groups, making it an interesting ligand for coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of osmium;pyridine-2,3,4,5-tetrone typically involves the reaction of osmium tetroxide with pyridine-2,3,4,5-tetrone under controlled conditions. One common method involves dissolving osmium tetroxide in pyridine solution and allowing it to react with pyridine-2,3,4,5-tetrone at room temperature. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product .

Industrial Production Methods

Industrial production of this compound is less common due to the rarity and cost of osmium. when produced, it follows similar synthetic routes as in laboratory settings, with additional purification steps to ensure the compound’s quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Osmium;pyridine-2,3,4,5-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state complexes.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: Ligand substitution reactions can occur, where pyridine-2,3,4,5-tetrone is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Ligand exchange reactions often use solvents like acetonitrile or dichloromethane.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield osmium(VI) or osmium(VIII) complexes, while reduction can produce osmium(II) or osmium(IV) species .

Scientific Research Applications

Osmium;pyridine-2,3,4,5-tetrone has several applications in scientific research:

Mechanism of Action

The mechanism by which osmium;pyridine-2,3,4,5-tetrone exerts its effects involves coordination with target molecules. In biological systems, it can bind to DNA, disrupting replication and transcription processes. The compound’s multiple carbonyl groups facilitate strong interactions with various molecular targets, enhancing its reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Osmium tetroxide: Known for its use in dihydroxylation reactions.

    Pyridine derivatives: Compounds like pyridine-2,3-dione and pyridine-2,4-dione share structural similarities.

Uniqueness

Osmium;pyridine-2,3,4,5-tetrone is unique due to the combination of osmium’s properties with the multiple carbonyl groups of pyridine-2,3,4,5-tetrone.

Properties

CAS No.

53585-85-6

Molecular Formula

C5HNO4Os

Molecular Weight

329.3 g/mol

IUPAC Name

osmium;pyridine-2,3,4,5-tetrone

InChI

InChI=1S/C5HNO4.Os/c7-2-1-6-5(10)4(9)3(2)8;/h1H;

InChI Key

JXAVFGLIQOVGHE-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C(=O)C(=O)C1=O.[Os]

Origin of Product

United States

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